molecular formula C6H12ClNO2S B13569818 (Piperidin-3-yl)methanesulfonyl chloride

(Piperidin-3-yl)methanesulfonyl chloride

Cat. No.: B13569818
M. Wt: 197.68 g/mol
InChI Key: ZHSLUUZMUYINOM-UHFFFAOYSA-N
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Description

(Piperidin-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a piperidine ring substituted at the 3-position with a methanesulfonyl group. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of pharmaceuticals and biologically active molecules. For example, it has been employed in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where its sulfonyl group facilitates critical coupling reactions .

Properties

IUPAC Name

piperidin-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSLUUZMUYINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidin-3-ylmethanol or Piperidin-3-ylmethanamine

A common route involves starting from the corresponding alcohol or amine at the 3-position of piperidine, followed by reaction with sulfonyl chloride reagents such as methanesulfonyl chloride (mesyl chloride) to introduce the sulfonyl chloride group.

Typical Reaction Conditions:

Step Reagents and Conditions Outcome Yield Range
1 Piperidin-3-ylmethanol or 3-aminopiperidine + Methanesulfonyl chloride (MsCl) Formation of (Piperidin-3-yl)methanesulfonate or sulfonamide intermediate 80-95%
2 Conversion of sulfonate or sulfonamide intermediate to sulfonyl chloride using reagents like thionyl chloride (SOCl2) or chlorocarbonylsulfenyl chloride Formation of this compound 75-90%
  • For example, mesylation of β-cyanoalcohols under mild conditions with methanesulfonyl chloride and triethylamine in dichloromethane yields mesylates in 89–95% yield, which can be further transformed.
  • Sulfonyl chloride formation often uses thionyl chloride or chlorocarbonylsulfenyl chloride under controlled temperature (around 30 °C) for several hours, followed by extraction and purification.

Multi-Step Synthesis from Piperidine Precursors

Some patents and literature describe multi-step synthetic routes starting from amino acid derivatives or protected piperidine intermediates, involving:

  • Protection of amino groups (e.g., Boc or Cbz protection)
  • Esterification and reduction of carboxyl groups to alcohols
  • Activation of hydroxyl groups to mesylates or tosylates
  • Cyclization and deprotection steps
  • Final sulfonyl chloride formation by reaction with thionyl chloride or related reagents

Example Synthesis Sequence (Adapted from Patent CN103864674A):

Step Description Reagents/Conditions Notes
1 Protection of amino group on piperidine derivative Boc2O, TEA, Dioxane, 30 °C High purity intermediates
2 Reduction of ester to alcohol NaBH4 in DME-MeOH Yields β-cyanoalcohol intermediates (79–90%)
3 Mesylation of alcohol Methanesulfonyl chloride, triethylamine, CH2Cl2 Mesylates obtained in 89–95% yield
4 Cyclization and deprotection Heating with chlorocarbonylsulfenyl chloride, sodium carbonate, dioxane, 100 °C Optimized to minimize side-products like nitriles
5 Final sulfonyl chloride formation Thionyl chloride (SOCl2), controlled temperature (~30 °C), 10 h reaction Purification by extraction and drying

Reaction Optimization and Side Reactions

  • Heating carboxamides with chlorocarbonylsulfenyl chloride and sodium carbonate in dioxane at 100 °C was found to optimize the formation of piperidin-3-yl sulfonyl derivatives while minimizing side reactions such as dehydration to nitriles.
  • Controlling temperature during sulfonyl chloride formation (e.g., maintaining 30 ± 5 °C during SOCl2 addition) is critical to avoid decomposition and ensure high purity.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents Conditions Yield (%) Notes
Ester Reduction to Alcohol NaBH4, NiCl2·6H2O, MeOH/DME Room temp 79–90 Produces β-cyanoalcohols
Mesylation of Alcohol Methanesulfonyl chloride, Et3N, CH2Cl2 0–25 °C 89–95 High yield mesylates
Sulfonyl Chloride Formation Thionyl chloride (SOCl2) 30 ± 5 °C, 10 h 75–90 Controlled temp crucial
Cyclization with Chlorocarbonylsulfenyl chloride Chlorocarbonylsulfenyl chloride, Na2CO3, dioxane 100 °C Optimized Minimizes nitrile side products

Summary of Key Findings

  • The preparation of this compound is typically achieved via mesylation of piperidin-3-ylmethanol or related intermediates followed by conversion to sulfonyl chloride using thionyl chloride or chlorocarbonylsulfenyl chloride.
  • Multi-step synthetic routes from protected amino acid derivatives or piperidine precursors allow for stereochemical control and industrial scalability.
  • Reaction conditions such as temperature control, choice of base, and solvent are critical to maximize yield and purity and to minimize side products such as nitriles.
  • Research literature and patents provide detailed protocols with yields ranging from 75% to over 90% at various stages, indicating robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

(Piperidin-3-yl)methanesulfonyl chloride is an organic compound featuring a piperidine ring and a methanesulfonyl chloride group, with the molecular formula C6H12ClNO2SC_6H_{12}ClNO_2S and a molecular weight of approximately 197.68 g/mol. The sulfonyl chloride functional group gives it significant reactivity, making it useful in chemical transformations and medicinal chemistry applications.

Applications

This compound has applications in various fields. Research indicates that piperidine compound derivatives, including those containing methanesulfonyl groups, exhibit various biological activities. Studies have explored their potential as cysteine protease inhibitors, particularly cathepsin S, which is implicated in cancer and inflammatory conditions. Piperidine derivatives have also been explored for their neuroprotective effects and potential applications in treating neurological disorders.

Medicinal Chemistry

This compound is a precursor for synthesizing bioactive compounds, particularly those targeting neurological disorders, cancer, and inflammatory conditions. Interaction studies involving this compound primarily focus on its reactivity with biological molecules and other chemical entities. These studies help elucidate its potential as a therapeutic agent and its interactions within biological systems. Investigations into its role as a cysteine protease inhibitor have highlighted its capacity to modulate enzymatic activity effectively.

Structural Similarity

Several compounds share structural similarities with this compound. A comparison highlighting unique features is shown in the table below.

Compound NameStructure TypeUnique Features
$$(3S)-piperidin-3-yl]methanesulfonamideSulfonamideLacks fluorine; less electrophilic than fluoride variant.
$$(3S)-piperidin-3-yl]methanesulfonic acidSulfonic acidNon-fluorinated; used in different biological contexts.
$$(3S)-piperidin-3-yl]methanesulfonyl chlorideSulfonyl chlorideMore reactive than fluoride derivative; used for different substitutions.

Mechanism of Action

The mechanism of action of (Piperidin-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions or biological studies .

Comparison with Similar Compounds

Reactivity and Hydrolysis

Sulfonyl chlorides exhibit varying reactivity based on their substituents. (Piperidin-3-yl)methanesulfonyl chloride shares high reactivity with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. Key comparisons include:

Compound Reactivity with NaOH Hydrolysis Hydrolysis Conditions Destruction Efficiency
Methanesulfonyl chloride Highly reactive 2.5 M NaOH, room temperature >99.98%
Benzenesulfonyl chloride Moderate reactivity 2.5 M NaOH, 3 h stirring >99.98%
This compound Assumed high reactivity (similar to methanesulfonyl chloride) Likely room temperature, 2.5 M NaOH Not explicitly reported

Industrial and Market Context

  • Market Demand: Methanesulfonyl chloride derivatives, including (1-cyanocyclobutyl)methanesulfonyl chloride, are segmented by type and application in pharmaceuticals and agrochemicals. The piperidine variant’s niche applications in drug development may limit its market scope compared to broader-use derivatives .

Q & A

Basic: What are the critical safety precautions when handling (Piperidin-3-yl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:
When handling this compound, adhere to the following protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), safety goggles compliant with EN 166 or NIOSH standards, and a lab coat. Respiratory protection (e.g., OV/AG/P99 filters) is required if ventilation is inadequate .
  • Ventilation: Use fume hoods or local exhaust systems to minimize inhalation of vapors or aerosols. Avoid open-air handling due to acute inhalation toxicity risks (H330) .
  • Emergency Response: For skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in a dry, temperature-controlled environment to prevent hydrolysis or decomposition .
  • Container: Use airtight, corrosion-resistant glass containers with PTFE-lined caps. Avoid plastic due to potential reactivity .
  • Incompatibilities: Isolate from strong oxidizers (e.g., peroxides, nitrates) and moisture sources. Label containers with hazard symbols (e.g., GHS07, GHS05) .

Advanced: What experimental strategies can optimize sulfonamide synthesis using this compound?

Methodological Answer:

  • Reaction Conditions: Conduct reactions under anhydrous conditions (e.g., dried solvents like THF or DCM) to prevent hydrolysis. Use a base (e.g., triethylamine or pyridine) to scavenge HCl generated during sulfonylation .
  • Temperature Control: Maintain temperatures between 0–5°C during reagent addition to minimize side reactions. Warm gradually to room temperature for completion .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sulfonamide products from unreacted starting materials or sulfonic acid byproducts .

Advanced: How can researchers analyze and mitigate toxic byproduct formation during reactions?

Methodological Answer:

  • Byproduct Identification: Use GC-MS or LC-HRMS to detect volatile decomposition products (e.g., sulfur oxides, CO) .
  • Mitigation Strategies:
    • Add scavengers (e.g., activated carbon) to trap reactive intermediates.
    • Optimize stoichiometry to reduce excess reagent decomposition.
    • Conduct reactions in closed systems with gas traps (e.g., NaOH scrubbers) for hazardous gases .

Advanced: What computational methods predict the reactivity of this compound with nucleophiles?

Methodological Answer:

  • Quantum Mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for sulfonylation reactions .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics using explicit solvent models (e.g., water or DMSO) .
  • QSAR Modeling: Corrate experimental reactivity data (e.g., reaction rates with amines) to predict nucleophile-specific outcomes .

Advanced: How can contradictory data on reaction yields in different solvents be resolved?

Methodological Answer:

  • Systematic Screening: Test solvents (e.g., DCM, acetonitrile, toluene) under standardized conditions (fixed temperature, concentration, and stirring rate) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reagent consumption and intermediate formation .
  • Statistical Analysis: Apply ANOVA or Design of Experiments (DoE) to identify solvent polarity, dielectric constant, or hydrogen-bonding effects on yield discrepancies .

Advanced: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR: Use 1^1H and 13^{13}C NMR to confirm sulfonamide bond formation. Key signals: δ 3.5–4.0 ppm (piperidine CH2_2 adjacent to sulfonyl group) and δ 140–150 ppm (sulfonyl carbon in 13^{13}C NMR) .
  • IR Spectroscopy: Identify sulfonyl chloride peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions with <5 ppm mass accuracy for precise formula assignment .

Advanced: How does steric hindrance in piperidine derivatives affect sulfonylation efficiency?

Methodological Answer:

  • Steric Maps: Generate 3D molecular models (e.g., using Avogadro or PyMOL) to visualize steric bulk near the piperidine nitrogen.
  • Kinetic Studies: Compare reaction rates of this compound with primary vs. secondary amines. Lower yields with bulky amines indicate steric limitations .
  • Protecting Groups: Temporarily protect bulky substituents (e.g., Boc groups) to enhance sulfonylation efficiency, followed by deprotection .

Advanced: What are the environmental implications of this compound in wastewater?

Methodological Answer:

  • Degradation Studies: Perform photolysis (UV light) or hydrolysis (pH 7–9 buffer) to assess persistence. Monitor via LC-MS for sulfonic acid derivatives .
  • Ecototoxicity Assays: Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic aquatic toxicity (H412) .
  • Waste Treatment: Neutralize waste with 10% NaOH, followed by activated carbon filtration before disposal .

Advanced: How can chiral resolution of this compound derivatives be achieved?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Crystallization: Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer .

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